6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing bicyclic compound notable for its potential applications in medicinal chemistry and drug discovery. This compound features a unique bicyclic structure that incorporates both fluorine and oxygen atoms, which may contribute to its biological activity and interaction with biological systems.
The compound is cataloged under various chemical databases, including Sigma-Aldrich and AstaTech, which provide details on its molecular characteristics and availability for research purposes. Its Chemical Abstracts Service number is 1788054-81-8, indicating its registration in chemical literature.
6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride belongs to the class of bicyclic compounds, specifically azabicyclo compounds that contain nitrogen in their structure. It is classified as a hydrochloride salt, which enhances its solubility and stability in various applications.
The synthesis of 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step organic reactions that may include:
Technical details regarding specific reaction conditions, catalysts, and yields are typically documented in synthetic organic chemistry literature but may vary based on the chosen methodology.
The molecular formula for 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride is , with a molecular weight of approximately 169.60 g/mol. The structure includes:
6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions typical of bicyclic compounds:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are necessary for optimizing these transformations.
The mechanism of action for 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride is primarily investigated in pharmacological contexts:
Data on specific targets and biological assays are essential for elucidating its full mechanism of action.
The physical properties of 6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride include:
Key chemical properties include:
Relevant data from empirical studies should be referenced to provide comprehensive insights into these properties.
6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride has potential applications in:
The 8-azabicyclo[3.2.1]octane scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and biomimetic topology. Enantioselective construction of this core typically employs two strategic approaches: chiral-pool derivatization or catalytic desymmetrization. In chiral-pool methods, naturally occurring tropane alkaloids serve as starting materials, where inherent chirality is preserved throughout functionalization and ring modification steps. Alternatively, catalytic desymmetrization of meso-tropinone derivatives via organocatalytic Michael additions or enzymatic resolutions enables access to enantiomerically pure intermediates. For example, lipase-mediated kinetic resolution of racemic 3-oxa-8-azabicyclo[3.2.1]octan-6-ol derivatives achieves >98% ee through selective esterification of the (1R,5S)-enantiomer [9]. The 3-oxa variant (oxygen-for-methylene substitution at bridgehead position 3) enhances synthetic versatility due to attenuated steric constraints, facilitating subsequent nucleophilic displacements at C-6. Recent advances highlight Pd-catalyzed asymmetric allylic alkylations of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octan-6-one, yielding C6-quaternary stereocenters with 94% ee – a critical transformation for installing the geminal difluoro motif [3] [9].
Table 1: Enantioselective Methods for Bicyclic Scaffold Construction
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Limitations |
---|---|---|---|
Enzymatic Resolution | Candida antarctica Lipase B | >98% ee (1R,5S) | Substrate-specific efficiency |
Organocatalytic Desymmetrization | Cinchona Alkaloid Derivatives | 90-95% ee | Requires meso-precursor |
Transition-Metal Catalysis | Pd(0)/Chiral Phosphines | 92-94% ee (C6-quaternary) | Sensitivity to fluorinated groups |
Incorporating geminal difluoro groups at the C6 position significantly alters the compound’s electronic profile and metabolic stability. Direct fluorination employs electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) acting on enolates or enol ethers derived from tropinone analogs. When applied to 3-oxa-8-azabicyclo[3.2.1]octan-6-one, Selectfluor® in acetonitrile achieves 60-70% difluorination yield but suffers from regiochemical heterogeneity due to competing monofluorination [10]. Indirect approaches circumvent this by utilizing pre-fluorinated building blocks. The Corey-Bakshi-Shibata reduction of 6,6-difluoro-3-oxa-8-azabicyclo[3.2.1]octan-8-yl ketone intermediates with (S)-CBS catalyst affords the corresponding alcohols in 89% ee, preserving fluorine integrity [10]. Alternatively, deoxyfluorination of vicinal diols or ketones via diethylaminosulfur trifluoride (DAST) or XtalFluor-E provides higher regiocontrol; DAST-mediated fluorination of 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane yields the 6,6-difluoro derivative at 85% efficiency when conducted at –78°C . Building-block strategies leverage fluorinated cyclic amines (e.g., 2,2-difluoropiperidine) condensed with oxygen-containing fragments, though ring strain complicates cyclization kinetics [4].
Table 2: Comparative Analysis of Fluorination Methodologies
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Electrophilic Fluorination | Selectfluor®/CH₃CN, 80°C | 60-70 | Moderate (mono:di = 1:2) |
Deoxyfluorination | DAST, DCM, –78°C | 85 | High |
Chiral Building Block | (S)-CBS Catalyst, THF, 0°C | 75 (89% ee) | Excellent |
Catalytic asymmetric methods enable precise stereocontrol during C6-difluoro installation and peripheral functionalization. Organocatalysis excels in desymmetrizing prochiral intermediates: proline-derived catalysts facilitate aldol additions to 6-oxo-3-oxa-8-azabicyclo[3.2.1]octane, installing α-fluoroalkyl side chains with 90% ee [9]. For nitrogen functionalization, Cu(I)-bisoxazoline complexes catalyze enantioselective N-allylations of the bridgehead nitrogen using allyl carbonates, achieving 95% ee – a transformation critical for modulating receptor affinity [3]. Hydrogenation of exocyclic alkenes in the presence of Ir-(P,N)-ligand complexes (e.g., PHOX ligands) stereoselectively generates C3-alkyl substituents without epimerization of C6-fluorine [4]. Notably, fluorinated bicyclic scaffolds exhibit distinct coordination behavior: the electron-withdrawing difluoro group enhances Lewis acidity at proximal sites, accelerating asymmetric hydrogenation rates by 3-fold compared to non-fluorinated analogs [4].
Maximizing yield in 6,6-difluoro-3-oxa-8-azabicyclo[3.2.1]octane synthesis necessitates meticulous parameter optimization. Solvent effects profoundly influence fluorination kinetics: polar aprotic solvents (DMF, acetonitrile) improve Selectfluor® solubility but accelerate decomposition, while dichloromethane stabilizes DAST yet impedes substrate dissolution. Binary solvent systems (e.g., CH₂Cl₂:MeCN 4:1) balance these factors, boosting difluorination yields to 88% [7]. Temperature control is critical to suppress side reactions; DAST-mediated fluorinations below –70°C minimize elimination byproducts, whereas cyclization steps require >100°C to overcome ring strain [7]. Catalyst loading in asymmetric steps must be calibrated: reducing Pd-catalyst loadings from 5 mol% to 1.5 mol% in allylic alkylations – while maintaining 90% ee – lowers metal contamination in APIs without compromising efficiency [4]. Continuous-flow reactors enhance heat/mass transfer for exothermic fluorinations, achieving 92% conversion at residence times of 2 minutes versus 12 hours in batch [4].
Table 3: Optimized Conditions for Key Synthetic Steps
Reaction Step | Optimal Conditions | Yield Improvement | Byproduct Reduction |
---|---|---|---|
Bicyclic Ring Formation | Toluene, 110°C, Pd(OAc)₂ (0.5 mol%) | 78% → 92% | Oligomers <3% |
Electrophilic Difluorination | Selectfluor®/CH₃CN:CH₂Cl₂ (1:4), 25°C | 63% → 88% | Monofluoride <5% |
Enantioselective Reduction | (S)-CBS (10 mol%), THF, –20°C | 70% (80% ee) → 85% (94% ee) | Ketone recovery >90% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4